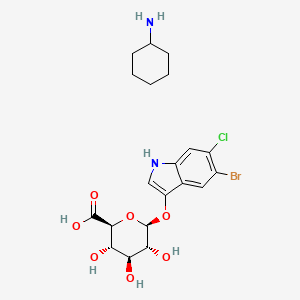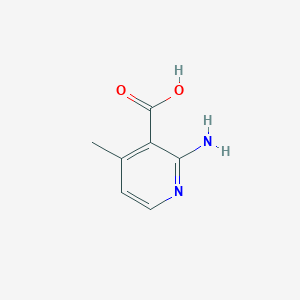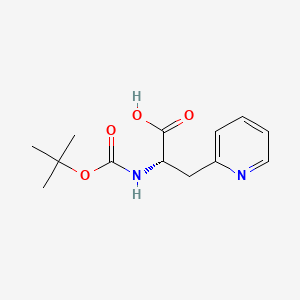
1-乙酰-4-(2-氯-4-硝基苯基)哌嗪
描述
1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14ClN3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is an acetyl group (CH3CO-) and a 2-chloro-4-nitrophenyl group .科学研究应用
抗癌潜力
- 哌嗪衍生的分子,包括 1,4-双(2-氯-4-硝基苯基)哌嗪等变体,已显示出显着的抗癌活性。Demirağ 等人 (2022) 的一项研究探索了这种分子的结构及其与 DNA 的相互作用,根据分子对接研究和 DNA 结合亲和力预测了强烈的抗肿瘤作用 (Demirağ 等人,2022 年)。
合成和药用应用
- 徐正 (2005) 和蒋大峰 (2010) 探索了类似化合物(如 1-乙酰-4-(4-羟基苯基)哌嗪)的合成技术,该化合物是抗真菌药物酮康唑生产中的重要中间体,表明其具有商业化生产的潜力 (徐正,2005 年); (蒋大峰,2010 年)。
抗菌和抗真菌功效
- 新型哌嗪衍生物显示出有效的抗菌和抗真菌特性。Mekky 和 Sanad (2020) 合成了 1,4-双[(2-(3-(二甲氨基)-1-氧代丙-2-烯-1-基)苯并呋喃-5-基)甲基]哌嗪,对大肠杆菌和金黄色葡萄球菌等细菌菌株表现出显着的疗效,以及生物膜抑制活性 (Mekky 和 Sanad,2020 年)。
提高驱虫效果
- 已经探索了相关化合物(如 5-氯-N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺)的修饰,以增强其驱虫效果。Galkina 等人 (2014) 研究了在保留药效基团的同时形成水溶性铵盐,显示出改善生物效应的潜力 (Galkina 等人,2014 年)。
癌症治疗的潜力
- 哌嗪衍生物已被合成并评估其在癌症治疗中的潜力。Khanam 等人 (2018) 研究了哌嗪骨架与 2-氮杂环丁酮衍生物的结合,观察到它们在宫颈癌细胞中的抗增殖特性和细胞凋亡诱导 (Khanam 等人,2018 年)。
抗惊厥活性
- Marona 等人 (2009) 对一些 1,4-取代哌嗪衍生物的初步研究表明具有中等抗惊厥活性,表明神经药理学进一步研究的潜在领域 (Marona 等人,2009 年)。
作用机制
Target of Action
It is known that piperazine derivatives, which include this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of biological receptors and enzymes, indicating the potential for diverse target interactions for 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine.
Mode of Action
It is known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The compound 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine may affect various biochemical pathways. For instance, it is known that 2-Chloro-4-nitrophenol (2C4NP), a structurally similar compound, is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacterial strains . This pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, catalyzed by a two-component FAD-dependent monooxygenase . It is possible that 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine may interact with similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known that piperazine derivatives can have a wide range of biological and pharmaceutical activity , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by factors such as temperature and humidity.
属性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCJTLZYBAMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387358 | |
| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101970-40-5 | |
| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

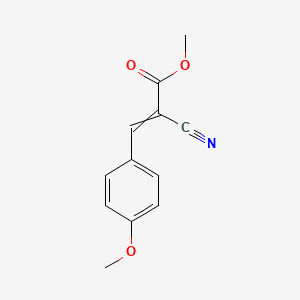
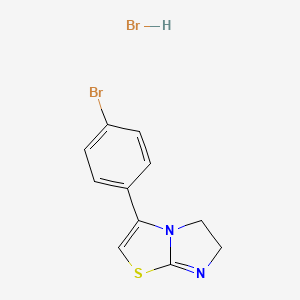
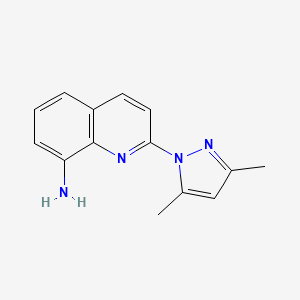



![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)
